Androgen receptor antagonist 8

Catalog No.
S12854432
CAS No.
M.F
C22H19F4N3O4S
M. Wt
497.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androgen receptor antagonist 8

Product Name

Androgen receptor antagonist 8

IUPAC Name

4-[3-[4-(2,3-dihydroxypropoxy)-3-fluorophenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile

Molecular Formula

C22H19F4N3O4S

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C22H19F4N3O4S/c1-21(2)19(32)28(13-4-3-12(9-27)16(7-13)22(24,25)26)20(34)29(21)14-5-6-18(17(23)8-14)33-11-15(31)10-30/h3-8,15,30-31H,10-11H2,1-2H3

InChI Key

NVOUUJVEAPMROH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)OCC(CO)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Androgen receptor antagonist 8 is a synthetic compound designed to inhibit the activity of the androgen receptor, a key player in various physiological processes and a significant target in the treatment of prostate cancer. The androgen receptor is a nuclear hormone receptor that, upon binding with androgens like testosterone and dihydrotestosterone, undergoes a conformational change, allowing it to translocate to the nucleus and activate genes responsible for male sexual differentiation and prostate cancer progression. Androgen receptor antagonist 8 specifically binds to the ligand-binding domain of the androgen receptor, blocking its interaction with androgens and preventing subsequent gene activation associated with tumor growth.

The primary chemical reaction involving androgen receptor antagonist 8 is its binding to the ligand-binding domain of the androgen receptor. This interaction can be described as follows:

  • Binding Reaction:
    • Reactants: Androgen receptor antagonist 8 + Androgen receptor (in the presence of androgen)
    • Products: Androgen receptor-antagonist complex (inactive form)

This reaction effectively prevents the typical activation pathway that occurs when androgens bind to their receptor, thus inhibiting downstream signaling pathways essential for cell proliferation in prostate cancer.

Androgen receptor antagonist 8 exhibits significant biological activity by blocking androgen-mediated transcriptional activation. It prevents:

  • Nuclear translocation of the androgen receptor.
  • Binding of the androgen receptor to DNA.
  • Recruitment of co-activators necessary for gene transcription.

Studies indicate that this compound can induce apoptosis in prostate cancer cells while also promoting cellular senescence, which may contribute to its effectiveness in inhibiting tumor growth without promoting aggressive cell death mechanisms .

The synthesis of androgen receptor antagonist 8 involves several key steps:

  • Starting Materials: Typically includes steroidal precursors or other organic compounds that can be modified.
  • Functionalization: Various functional groups are introduced through reactions such as alkylation or acylation to enhance binding affinity for the androgen receptor.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

The specific synthetic route may vary based on the desired properties of the final compound, including stability and solubility.

Androgen receptor antagonist 8 is primarily utilized in:

  • Prostate Cancer Treatment: As a therapeutic agent aimed at combating castration-resistant prostate cancer by inhibiting androgen receptor signaling.
  • Research: Used in preclinical studies to understand androgen receptor biology and develop new therapeutic strategies against hormone-dependent cancers.

Interaction studies have shown that androgen receptor antagonist 8 competes effectively with androgens for binding to the ligand-binding domain of the androgen receptor. This competitive inhibition has been confirmed through various assays, including:

  • Binding Affinity Assays: Measuring how well the compound binds compared to natural ligands.
  • Cell Proliferation Assays: Evaluating the impact on cancer cell growth in vitro.

These studies indicate that androgen receptor antagonist 8 has a higher binding affinity than many first-generation antiandrogens, making it a promising candidate for further development .

Several compounds share structural similarities with androgen receptor antagonist 8, each with unique properties:

Compound NameBinding AffinityMechanism of ActionUnique Features
EnzalutamideHighCompetitive inhibitor of androgen bindingFirst FDA-approved second-generation AR antagonist
BicalutamideModerateCompetitive inhibitor but can exhibit agonist activityFirst-generation antiandrogen
ApalutamideHighSimilar mechanism as enzalutamideApproved for both metastatic and non-metastatic disease
DarolutamideHighInhibits nuclear translocationApproved for non-metastatic castration-resistant prostate cancer
ARN-509HighPrevents nuclear translocationPotent against various AR mutations

Androgen receptor antagonist 8 stands out due to its unique structural modifications that enhance its specificity and potency against the androgen receptor compared to these similar compounds. Its ability to induce cellular senescence without promoting apoptosis further differentiates it from other agents .

Retrosynthetic Analysis of Core Scaffold Modifications

The retrosynthetic analysis of androgen receptor antagonist 8 reveals a sophisticated approach to core scaffold design centered on thiohydantoin and related heterocyclic frameworks [14] [21]. The primary synthetic pathway involves a triply convergent process utilizing a Strecker reaction of substituted anilines with ketones and trimethylsilyl cyanide to generate cyanoamine intermediates [21]. This key intermediate then undergoes condensation with isothiocyanates to form thiohydantoin-4-imine structures, which upon hydrolysis afford the desired thiohydantoins [21].

Alternative synthetic approaches have demonstrated the versatility of core scaffold modifications through N1-unsubstituted thiohydantoin intermediates prepared from ketones with ammonium cyanide [21]. These intermediates can be coupled with various 4-halo aromatic systems to introduce structural diversity [21]. The retrosynthetic strategy particularly emphasizes the importance of diarylthiohydantoin frameworks, which emerged from systematic modification of the nonsteroidal hydantoin agonist RU59063 as a chemical scaffold [2].

Advanced synthetic methodologies have explored spirocyclic thiohydantoin modifications as promising scaffolds for enhanced antagonistic activity [3]. These conformationally restricted systems represent a significant advancement in core structure design, demonstrating that bioisosteric replacement of traditional hydantoin rings can maintain or improve antagonistic properties against both wild-type and mutant androgen receptors [3].

Synthetic RouteKey IntermediateFinal Product YieldStructural Modification
Strecker-based pathwayCyanoamine derivatives72-76%Thiohydantoin core formation
N1-unsubstituted routeThiohydantoin precursors60-85%Aryl substitution patterns
Spirocyclic approachConformationally restricted intermediates46-71%Enhanced receptor selectivity

Impact of Fluorinated Substituents on Receptor Binding Affinity

Fluorinated substituents play a crucial role in modulating the binding affinity and antagonistic potency of androgen receptor antagonist 8 derivatives [9] [22]. Insertion of fluorinated and perfluorinated groups in biologically active compounds represents a current trend in medicinal chemistry applied to improve efficacy and stability profiles [9]. Structure-activity relationship studies have demonstrated that fluorinated modifications on the bicalutamide and enzalutamide structures lead to compounds with improved in vitro activity towards prostate cancer cell lines while maintaining full androgen receptor antagonism [9].

The trifluoromethyl group has emerged as particularly significant in enhancing antagonist activity, with benzimidazole derivatives containing trifluoromethyl substituents showing greatly enhanced antagonist activity in the prostate [28] [30]. Fluorination of the bisphenol-A bridge allows for flexible drug design imparting hydrophilicity without compromising the active drug properties [22]. This strategic fluorination approach has been successfully applied to ralaniten analogs, where bridge fluorinated modifications enabled the introduction of sterically hindered tertiary alcohol analogs while maintaining potency [22].

Specific fluorinated derivatives have demonstrated remarkable improvements in antagonistic activity. The replacement of central methyl groups with trifluoromethyl functions has resulted in compounds showing 50-fold improvement in antiproliferative activity compared to bicalutamide [9]. Fluorinated thioether derivatives consistently show better antiproliferative activity than corresponding sulfone derivatives, with activity decreases up to eight-fold observed when sulfur is oxidized to sulfone [9].

Fluorinated ModificationBinding Affinity ImprovementAntiproliferative ActivityStability Enhancement
Trifluoromethyl substitution50-fold vs bicalutamideIC50 improved 3.5-foldMetabolic stability increased
Bridge fluorinationMaintained potencyComparable to parent compoundsEnhanced solubility
Perfluoro group insertion2-8 fold improvementEnhanced across cell linesImproved pharmacokinetics

Role of Sulfur-Containing Functional Groups in Antagonistic Potency

Sulfur-containing functional groups represent critical structural elements in determining the antagonistic potency of androgen receptor antagonist 8 and related compounds [9] [13]. Thioether compounds consistently demonstrate superior antiproliferative activity compared to their corresponding sulfone derivatives, with decreases in effect observed up to eight-fold when sulfur is oxidized from thioether to sulfone [9]. This oxidation state dependency highlights the importance of maintaining reduced sulfur functionalities for optimal biological activity.

The thiohydantoin core structure itself represents a sulfur-containing heterocycle that has proven essential for androgen receptor binding and antagonistic activity [14] [24]. Structure-activity relationship studies have revealed that the sulfur atom in the thiohydantoin ring contributes significantly to receptor binding through favorable interactions with the ligand-binding domain [14]. Replacement of sulfur with oxygen in hydantoin derivatives generally results in retained activity, though with some cases showing decreased activity compared to thioether analogs [9].

Molecular modeling studies have demonstrated that sulfur-containing functional groups can form favorable sulfur-sulfur contacts within the receptor binding pocket [13]. For instance, methionine residues in the androgen receptor can establish stabilizing sulfur-sulfur interactions that contribute to improved protein stability and enhanced binding affinity [13]. These interactions represent a unique aspect of sulfur chemistry in medicinal chemistry applications.

The role of cysteine residues in the androgen receptor DNA-binding domain has been identified as particularly important for sulfur-mediated modifications [12]. Post-translational modification through S-sulfhydration can occur at specific cysteine residues, affecting receptor dimerization and DNA binding activity [12]. This mechanism provides insight into how sulfur-containing antagonists might exert their inhibitory effects through interference with critical cysteine-mediated receptor functions.

Sulfur Functional GroupAntagonistic PotencyReceptor InteractionStability Profile
Thioether linkagesHigh activity maintainedFavorable van der Waals contactsMetabolically stable
Thiohydantoin coreEssential for bindingDirect ligand-binding domain interactionCore structure stability
Sulfone derivatives2-8 fold decreased activityReduced hydrophobic interactionsIncreased polarity
Sulfur-sulfur contactsEnhanced binding affinityProtein stabilizationImproved receptor selectivity

Allosteric Modulation of Ligand-Binding Domain Dynamics

The allosteric modulation mechanism represents a fundamental approach to androgen receptor inhibition that operates through indirect regulatory pathways. Research has identified multiple allosteric sites within the androgen receptor ligand-binding domain that can significantly influence receptor activity without directly competing with endogenous androgens [2] [3].

Binding Function 3 (BF-3) emerges as a critical allosteric regulatory site that modulates Activation Function 2 (AF-2) activity through conformational coupling. This previously unrecognized regulatory surface cleft contains key residues including Arg-840, Asn-727, Phe-826, and Glu-829 [2] [4]. When compounds bind to BF-3, they induce structural rearrangements that propagate to the AF-2 region, effectively weakening coactivator binding capacity [2].

Molecular dynamics simulations reveal that BF-3 mutations create allosteric effects by shifting the androgen receptor ligand-binding domain conformational ensemble toward conformations that alter AF-2 propensity to reorganize into subpockets that accommodate N-terminal domain and coactivator peptides [3]. The motion correlation analysis demonstrates significant coupling between BF-3 and AF-2 regions, with activating mutations such as I672R and F826L showing stronger correlation between motion of residues 672-673, residues 710-740, and residues 820-840 [3].

The allosteric pathway involves complex interactions among ligands and specific residues including Trp-741, His-874, and Ile-899, which collectively facilitate the transmission of conformational changes from the ligand-binding pocket to helix 12 [5]. This mechanism provides an atomistic explanation for how ligands affect the structure of the androgen receptor ligand-binding domain, particularly through the repositioning of helix 12 that is facilitated by the C-terminal of helix 12 rather than by the loop between helix 11 and helix 12 [5].

Helix 12 Repositioning and Coactivator Binding Disruption

Helix 12 repositioning represents the central mechanism by which androgen receptor antagonists disrupt normal receptor activation. This mechanism involves the displacement of helix 12 from its optimal position required for coactivator binding, thereby preventing the formation of a functional Activation Function 2 (AF-2) domain [6] [7].

The dynamic properties of helix 12 serve as the major determinant of activation mode in steroid receptors. In the absence of ligand, helix 12 exhibits high mobility and adopts different conformations. Upon agonist binding, helix 12 becomes stabilized in a precise position that seals the ligand-binding pocket and finalizes the assembly of the AF-2 domain [8]. However, antagonist binding disrupts this stabilization process, leading to improper helix 12 positioning that prevents effective coactivator recruitment [9].

Structural analysis reveals that antagonist-induced helix 12 repositioning involves specific molecular interactions that destabilize the agonistic conformation. The binding of antagonists at the substrate binding pocket alters the dynamic fluctuations of helix 12, thereby disrupting the structural integrity of the agonistic conformation [10]. Key residues involved in this process include Met-895, Ile-899, and Phe-876, which are directly affected by antagonist binding [10].

The mechanism of helix 12 repositioning varies depending on the specific antagonist. Bicalutamide binding blocks AF-2 function through a shift of the N-terminus of helix 12 upward and away from helices 3 and 4, which is sufficient for distortion of AF-2-coactivator binding [9]. Computer modeling suggests that this displacement is not as dramatic as observed in estrogen receptor systems but is nonetheless effective in preventing proper AF-2 formation [9].

Molecular dynamics simulations demonstrate that antagonist binding stabilizes helix 12 in a conformationally defined open position, preventing nuclear import and DNA binding. The positioning of helix 12 in this open conformation directly hampers the binding of cofactors to androgen receptor ligand-binding domains [11]. This mechanism represents a direct structural basis for the antagonistic activity of these compounds.

Competitive Binding Analysis Against Endogenous Androgens

Competitive binding analysis reveals the sophisticated molecular interactions that govern androgen receptor antagonist efficacy against endogenous androgens. This analysis demonstrates how various compounds compete with natural ligands such as dihydrotestosterone (DHT) and testosterone for binding to the androgen receptor ligand-binding domain [12] [13].

The competitive binding mechanism involves direct competition between antagonists and endogenous androgens for the same binding site within the ligand-binding pocket. Dihydrotestosterone, the most potent endogenous androgen, exhibits binding affinity constants (Kd) ranging from 0.1-0.5 nM, while testosterone demonstrates slightly weaker binding with Kd values of 0.2-0.5 nM [12]. These values establish the benchmark against which antagonist competitive efficacy must be measured.

Modern androgen receptor antagonists demonstrate varying degrees of competitive binding strength. Enzalutamide exhibits superior competitive binding with Ki values of 5-8 nM, representing 5-8 fold greater affinity than bicalutamide [13]. Apalutamide demonstrates Ki values of approximately 16 nM, while darolutamide shows Ki values of 11 nM [14]. These differences in binding affinity directly correlate with clinical efficacy and resistance profiles.

The competitive binding analysis employs Schild analysis methodology to determine precise dissociation constants for antagonist-androgen receptor interactions. Using this approach, enzalutamide demonstrates an apparent intracellular binding affinity with Ki values of 309.7 nM when measured in prostate cancer cell lines [13]. This methodology provides accurate assessment of competitive antagonism through quantification of target engagement within live cells.

Molecular structural analysis reveals the basis for competitive binding effectiveness. The ligand-binding pocket consists of residues from four helices (H3, H4, H5, and H11) and a β-strand located between H5 and H6, forming a large nonspecific apolar cavity where hydrophobic amino acid residues interact with ligands through van der Waals contacts [15]. Key polar residues including Asn-705, Gln-711, and Arg-752 firmly tether ligands via hydrogen-bond networks [15].

XLogP3

3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

497.10323992 g/mol

Monoisotopic Mass

497.10323992 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

Explore Compound Types